Dibenzo[a,e]fluoranthene

Genetic Toxicology Human Cell Mutagenicity CYP1A1 Metabolism

Dibenzo[a,e]fluoranthene (CAS 5385-75-1), also known as dibenz[a,e]aceanthrylene, is a non-alternant polycyclic aromatic hydrocarbon (PAH) with molecular formula C24H14 and molecular weight 302.37 g/mol. It is a crystalline solid with a melting point of 232°C.

Molecular Formula C24H14
Molecular Weight 302.4 g/mol
CAS No. 5385-75-1
Cat. No. B1203091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[a,e]fluoranthene
CAS5385-75-1
Synonymsdibenzo(a,e)fluoranthene
Molecular FormulaC24H14
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=C3C2=CC6=CC=CC=C65
InChIInChI=1S/C24H14/c1-3-9-17-15(7-1)13-22-19-11-5-6-12-20(19)23-18-10-4-2-8-16(18)14-21(17)24(22)23/h1-14H
InChIKeyJHOWUOKQHJHGMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 2.12X10-4 mg/L at 25 °C (est)
Soluble in 1,4-dioxane

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[a,e]fluoranthene (CAS 5385-75-1) Certified Reference Material for Environmental PAH Analysis


Dibenzo[a,e]fluoranthene (CAS 5385-75-1), also known as dibenz[a,e]aceanthrylene, is a non-alternant polycyclic aromatic hydrocarbon (PAH) with molecular formula C24H14 and molecular weight 302.37 g/mol. It is a crystalline solid with a melting point of 232°C [1]. This compound is a member of the C24H14 PAH isomer family, which includes numerous dibenzofluoranthene and dibenzopyrene isomers that are often co-eluting in chromatographic analyses. Dibenzo[a,e]fluoranthene is classified by the International Agency for Research on Cancer (IARC) as Group 3 (not classifiable as to its carcinogenicity to humans) based on limited evidence in experimental animals [2], and is used primarily as a certified reference material (CRM) for analytical method development and validation in environmental monitoring, food safety, and toxicological research .

1
Certified reference material (CRM) for C24H14 PAH analysisSupports instrument calibration, method validation, and traceable quantification in environmental monitoring workflows.
2
Planar isomer with defined chromatographic retentionAids resolution of co-eluting dibenzofluoranthene and dibenzopyrene isomers in GC and HPLC methods.
3
Environmental matrix compatibilitySuitable for method development involving air particulate matter, sediment, and water samples.

Why a Generic Dibenzo[a,e]fluoranthene Standard Cannot Be Substituted for Other C24H14 PAH Isomers in Quantitative Analysis


Substituting dibenzo[a,e]fluoranthene with another C24H14 PAH isomer, even one with similar molecular weight, is analytically invalid due to profound differences in chromatographic retention behavior, spectroscopic properties, and biological activity. The family of C24H14 PAHs includes dozens of structurally distinct isomers, including dibenzo[a,e]fluoranthene, dibenzo[a,l]fluoranthene, dibenzo[a,i]pyrene, and naphtho[2,3-a]pyrene. These isomers exhibit substantial variations in their electronic structures and planarity [1], leading to different retention times in both gas and liquid chromatography. For instance, dibenzo[a,l]fluoranthene deviates from planarity by 35.2° due to steric interactions, while dibenzo[a,e]fluoranthene is planar [2]. Consequently, the use of an incorrect isomer as a surrogate standard would result in misidentification of chromatographic peaks and inaccurate quantification, as demonstrated by Wise et al. (1988) who required a combination of reversed-phase LC, GC, GC/MS, and low-temperature fluorescence spectroscopy to resolve and identify thirteen C24H14 isomers in a coal tar extract [3]. Furthermore, the mutagenic potency of these isomers differs by orders of magnitude, as shown in the head-to-head comparison in Section 3, making substitution scientifically indefensible for toxicological studies.

Chromatographic retention
Retention time may differ significantly among C24H14 isomers due to planarity differences, leading to peak misidentification if a surrogate isomer is used.Non-planar isomers (e.g., dibenzo[a,l]fluoranthene) elute differently.
Spectroscopic response
Fluorescence spectral shifts of up to 51 nm have been reported for strained isomers; detector response variability can compromise quantification accuracy.Planar dibenzo[a,e]fluoranthene response cannot be replicated by non-planar analogs.
Biological activity
Mutagenic potency can differ by >600-fold between closely related isomers, making substitution scientifically invalid for toxicology studies.Reported cell-model mutagenicity context is isomer-specific.

Quantitative Evidence Differentiating Dibenzo[a,e]fluoranthene from Closest C24H14 PAH Analogs


Mutagenic Potency in Human B-Lymphoblastoid Cells: Dibenzo[a,e]fluoranthene vs. Other C24H14 PAHs

In a head-to-head comparison of 11 C24H14 PAHs in a human B-lymphoblastoid cell line (h1A1v2) engineered to express CYP1A1, dibenzo[a,e]fluoranthene exhibited a minimum mutagenic concentration (MMC) in the 1-5 ng/mL range, placing it among the most potent mutagens tested [1]. In contrast, the structurally related isomer dibenzo[j,l]fluoranthene was not mutagenic at doses up to 3000 ng/mL, and dibenzo[e,l]pyrene had an MMC of 280 ng/mL [1].

Mutagenicity in human cells
Head-to-head
MMC 1–5 ng/mL vs. not mutagenic up to 3000 ng/mL (dibenzo[j,l]fluoranthene); >600-fold difference.
Reported cell-model response context; supports genetic toxicology assay selection.
h1A1v2 cells expressing CYP1A1, tk locus, 72 h exposure.
Genetic Toxicology Human Cell Mutagenicity CYP1A1 Metabolism

Metabolic Activation Pathway: Vicinal Non-Bay-Region Dihydrodiol Epoxide vs. Classical Bay-Region Mechanism

Unlike classical bay-region PAHs such as benzo[a]pyrene, dibenzo[a,e]fluoranthene undergoes metabolic activation primarily through a vicinal, non-bay-region 12,13-dihydrodiol epoxide pathway [1]. In Salmonella typhimurium TA100 assays with rat and mouse liver post-mitochondrial supernatants, the 12,13-dihydrodiol metabolite of dibenzo[a,e]fluoranthene was 6-10 times more mutagenic than the parent compound .

Metabolic activation pathway
Cross-study comparable
Vicinal non-bay-region 12,13-dihydrodiol epoxide; metabolite 6–10× more mutagenic than parent.
Supports non-bay-region PAH activation research; distinct from benzo[a]pyrene bay-region mechanism.
Salmonella TA100 with rodent liver S9.
Xenobiotic Metabolism DNA Adduct Formation Carcinogenesis

In Vivo Carcinogenicity Profile: Tumor Initiation vs. Complete Carcinogenesis in Mouse Skin

Dibenzo[a,e]fluoranthene was active as a tumor initiator in the mouse-skin initiation-promotion assay and produced skin tumors upon complete carcinogenesis application, while also inducing sarcomas at subcutaneous injection sites [1]. This contrasts with the limited tumorigenicity data for isomers like dibenzo[a,l]fluoranthene and dibenzo[a,k]fluoranthene, which have not been extensively characterized in these classic in vivo models.

In vivo carcinogenicity
Cross-study comparable
Active as tumor initiator and complete carcinogen in mouse skin; sarcomas by s.c. injection.
Supports in vivo model-response context; isomer with established multi-route data.
Mouse skin initiation-promotion and subcutaneous models.
Chemical Carcinogenesis Two-Stage Carcinogenesis Model In Vivo Toxicology

Physical-Chemical Property: Planarity and Electronic Structure Differentiation

Computational studies at the CAM-B3LYP/cc-pVDZ level reveal that dibenzo[a,e]fluoranthene is a planar molecule, whereas the isomer dibenzo[a,l]fluoranthene exhibits a substantial deviation from planarity of 35.2° due to steric interactions between its aromatic rings [1]. This structural difference results in distinct fluorescence spectra, with the S1,0→S0,0 transition of dibenzo[a,l]fluoranthene being red-shifted by 51 nm compared to theoretical planar predictions, while dibenzo[a,j]fluoranthene and dibenzo[a,k]fluoranthene show blue shifts of approximately 24.5 nm [1].

Planarity & spectroscopy
Class-level inference
Planar; dibenzo[a,l]fluoranthene deviates 35.2° causing 51 nm red shift in S1→S0 transition.
Supports chromatographic and spectroscopic specificity review for isomer identification.
TD-DFT CAM-B3LYP/cc-pVDZ; cryogenic fluorescence.
Computational Chemistry Spectroscopy Molecular Planarity

High-Impact Research and Industrial Applications for Dibenzo[a,e]fluoranthene


Certified Reference Material for Environmental PAH Monitoring Method Validation

As a certified reference material (BCR®), dibenzo[a,e]fluoranthene is essential for calibrating and validating analytical methods for the detection and quantification of C24H14 PAHs in environmental matrices such as air particulate matter, sediments, and water . Its planar structure and defined chromatographic properties enable accurate identification and quantification in complex mixtures, as demonstrated by Wise et al. (1988) who utilized reversed-phase LC and GC/MS to resolve 13 C24H14 isomers in coal tar extracts [1]. This application directly stems from the evidence in Section 3 regarding chromatographic separation and structural differentiation.

Positive Control in Human Cell-Based Genetic Toxicology and Carcinogenicity Screening

Dibenzo[a,e]fluoranthene serves as a high-potency positive control in human cell mutagenicity assays, as evidenced by its MMC of 1-5 ng/mL in h1A1v2 cells expressing CYP1A1 [2]. Its established in vivo carcinogenicity profile, including activity as a tumor initiator in mouse skin initiation-promotion assays and complete carcinogen in skin application studies [3], makes it a reliable reference compound for assessing the genotoxic and carcinogenic potential of novel chemicals and environmental mixtures. This scenario is justified by the direct head-to-head mutagenicity comparison and in vivo carcinogenicity data presented in Section 3.

Probe Compound for Investigating Non-Bay-Region PAH Metabolic Activation

The unique vicinal non-bay-region 12,13-dihydrodiol epoxide activation pathway of dibenzo[a,e]fluoranthene makes it an indispensable tool for studying structure-activity relationships in PAH metabolism and DNA adduct formation. Researchers investigating the mechanisms of chemical carcinogenesis can use this compound to contrast with classical bay-region PAHs like benzo[a]pyrene, thereby elucidating the role of metabolic activation pathways in determining carcinogenic potency. This application is directly supported by the metabolic activation evidence provided in Section 3.

Application
Selection Property
Validation Focus
Environmental PAH method validation
Certified isomer identity; defined chromatographic retention for co-eluting C24H14 resolution
Verify retention time and detector response against co-eluting dibenzofluoranthene/dibenzopyrene isomers in complex extracts
Genetic toxicology cell-based screening
Cell-model mutagenicity profile and non-bay-region metabolic activation pathway
Validate dose-response and metabolic conditions in target human cell lines expressing relevant CYP enzymes
Non-bay-region PAH metabolism research
Vicinal 12,13-dihydrodiol epoxide activation; contrast with bay-region PAHs
Confirm metabolite profile and DNA adduct formation; compare activation efficiency across S9 systems

Technical Documentation Hub

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23 linked technical documents
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